

Spectroscopic Analysis of L-Histidine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Histidine, methyl ester*

Cat. No.: B073626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for L-Histidine methyl ester, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to support research and development activities where this compound is utilized. All data pertains to L-Histidine methyl ester dihydrochloride, the common salt form of this compound.

Core Spectroscopic Data

The following sections summarize the essential NMR and Mass Spectrometry data for L-Histidine methyl ester dihydrochloride. This data is crucial for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6).

¹H NMR Data Summary

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Assignment
9.149	Imidazole C-2 H
7.570	Imidazole C-5 H
4.508	α -CH
3.737	Methyl Ester CH ₃
3.362	β -CH ₂

Table 1: ¹H NMR chemical shifts of L-Histidine methyl ester dihydrochloride in DMSO-d6.

¹³C NMR Data Summary

While extensive searches were conducted, specific experimental ¹³C NMR data for L-Histidine methyl ester dihydrochloride in DMSO-d6 was not available in the referenced databases. For comparative purposes, the known ¹³C NMR chemical shifts for the parent compound, L-Histidine, in D₂O are provided as a reference.[\[1\]](#) Users should anticipate shifts in the carbonyl carbon due to the esterification and overall shifts due to the different solvent and salt form.

Atom ID	Chemical Shift (ppm) (L-Histidine in D ₂ O)
C=O	176.64
C-4	134.46
C-2	138.87
C-5	119.60
α -CH	57.44
β -CH ₂	30.70

Table 2: Reference ¹³C NMR chemical shifts for L-Histidine in D₂O.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The data below corresponds to the electron ionization (EI) mass spectrum of L-Histidine methyl ester dihydrochloride. The molecular ion of the free base ($C_7H_{11}N_3O_2$) is 169.18 g/mol.

Mass Spectrum Data Summary

Mass-to-Charge (m/z)	Relative Intensity (%)
82.0	100.0
36.0	28.2
81.0	26.0
28.0	12.5
83.0	12.1
38.0	9.6
54.0	7.6
88.0	7.2
55.0	5.8
35.0	4.3

Table 3: Key signals from the mass spectrum of L-Histidine methyl ester dihydrochloride.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of spectroscopic data. The following protocols are generalized procedures for the analysis of amino acid esters like L-Histidine methyl ester.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of L-Histidine methyl ester dihydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure the

sample is fully dissolved.


- Instrumentation: Utilize a standard NMR spectrometer, for instance, a Bruker DMX-500MHz instrument or equivalent.[\[1\]](#)
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum at a standard probe temperature (e.g., 298K).
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).
 - Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ^{13}C nucleus is less sensitive than ^1H .

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe.
- Ionization: Utilize a standard electron ionization (EI) source. The electron energy is typically set to 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The instrument is calibrated using a known standard to ensure mass accuracy.

Visualized Workflow

The logical flow from sample to final data interpretation is a critical process for any analytical procedure. The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like L-Histidine methyl ester.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for L-Histidine Methyl Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000039 L-Histidine at BMRB [bmrb.io]
- To cite this document: BenchChem. [Spectroscopic Analysis of L-Histidine Methyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073626#spectroscopic-data-nmr-mass-spec-of-l-histidine-methyl-ester>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com